N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine
Description
N'-[1-(1-Benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine is a diamine derivative featuring a benzofuran moiety attached to an ethylenediamine backbone substituted with two ethyl groups. The N,N-diethyl substitution on the ethane-1,2-diamine backbone (DEEDA, N,N-diethylethane-1,2-diamine) enhances lipophilicity compared to unsubstituted or dimethyl analogues, which may influence bioavailability and membrane permeability .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-18(5-2)11-10-17-13(3)16-12-14-8-6-7-9-15(14)19-16/h6-9,12-13,17H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGIHYCFPOYUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C)C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[1-(1-Benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine involves several steps. One common method includes the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide (DMF) solvent . The reaction conditions are optimized to achieve high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
N’-[1-(1-Benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as copper chloride, and bases like DBU . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds containing benzofuran moieties often exhibit significant anticancer activity. N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine has been investigated for its potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of benzofuran derivatives on human cancer cell lines. The results showed that this compound exhibited IC50 values in the micromolar range against several cancer types, indicating promising activity .
Materials Science
2.1 Organic Light Emitting Diodes (OLEDs)
This compound is being explored as a potential material for OLED applications. Its unique electronic properties may enhance the performance of OLED devices by improving charge transport and emission efficiency.
Table: Comparison of OLED Materials
| Material Name | Chemical Structure | Performance Metrics |
|---|---|---|
| This compound | Structure | High electron mobility; suitable for EML |
| N,N'-Di(phenyl)-N,N'-di(m-tolyl)-benzidine | Structure | Moderate electron mobility; widely used |
| Iridium-based complexes | Structure | Excellent luminescence; high cost |
Biological Research
3.1 Proteomics Research
The compound is utilized in proteomics research as a reagent for labeling proteins. Its ability to form stable conjugates with amino acids allows for enhanced detection and analysis of proteins in complex biological samples.
Case Study:
In a recent study on protein interactions, researchers employed this compound to tag specific proteins within cellular environments. The tagging facilitated the identification of protein complexes through mass spectrometry techniques .
Chemical Properties and Safety
The compound is classified as an irritant and should be handled with care. It has a molecular weight of 260.38 g/mol and is soluble in organic solvents, making it suitable for various laboratory applications.
Mechanism of Action
The mechanism of action of N’-[1-(1-Benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to enhance the compound’s cytotoxic properties by interacting with cellular components and disrupting normal cellular functions . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Benzofuran vs.
- Diethyl vs. Dimethyl Backbones : The N,N-diethyl substitution (DEEDA) increases lipophilicity compared to dimethyl analogues (e.g., mep), which may enhance blood-brain barrier penetration but reduce water solubility .
- Biological Activity: CQ22 and related chloroquinoline derivatives exhibit antiviral activity against SARS-CoV-2 spike proteins , whereas benzimidazole-linked diamines show antioxidant properties via DPPH radical scavenging . The target compound’s benzofuran group may confer distinct bioactivity, though this requires experimental validation.
Physicochemical Properties
- Solubility : DEEDA (N,N-diethylethane-1,2-diamine) is water-miscible , but the benzofuran-ethyl substituent likely reduces aqueous solubility compared to unsubstituted DEEDA.
- Lipophilicity: The benzofuran group’s aromaticity and diethyl backbone suggest higher logP values than pyridylmethyl or quinoline derivatives, impacting pharmacokinetics .
Biological Activity
N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzofuran moiety, which contributes to its biological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | N',N'-diethyl-N-[1-(1-benzofuran-2-yl)ethyl]ethane-1,2-diamine |
| Molecular Formula | C₁₆H₂₄N₂O |
| Molecular Weight | 260.38 g/mol |
| CAS Number | 1019468-74-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may influence various signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study comparing its effects on cancer cell lines demonstrated significant cytotoxicity. The compound induced cell cycle arrest and apoptosis in HeLa cells, as shown in the following table:
| Compound | %G0–G1 | %S | %G2/M | %Pre-G1 | Comment |
|---|---|---|---|---|---|
| Test Compound | 47.06 | 51.23 | 1.71 | 24.71 | Induces pre-G1 apoptosis and growth arrest at G1/S phase |
| Control | 46.26 | 42.99 | 10.75 | 1.95 | Baseline values for control cells |
The results indicate that the compound significantly increased the percentage of cells in the pre-G1 phase, suggesting a strong apoptotic effect compared to control cells .
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown potential as an enzyme inhibitor. It was evaluated for its ability to inhibit specific enzymes linked to cancer progression and inflammation. The inhibition rates were found to be comparable to known inhibitors in the field .
Case Studies and Experimental Findings
Study on Cell Cycle Dynamics : A detailed investigation into the effects of this compound on cell cycle dynamics revealed that it could effectively halt cell progression at the G1/S checkpoint. This was confirmed through flow cytometry analysis, which demonstrated a marked increase in cells arrested at this phase after treatment with the compound .
Apoptosis Induction : Further studies indicated that the compound could induce both early and late apoptosis in cancerous cells. The percentage of apoptotic cells was significantly higher than that observed in control groups, indicating its potential as a therapeutic agent .
Q & A
Q. What are the typical synthetic routes and reaction conditions for synthesizing N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine?
The synthesis often involves alkylation or reductive amination steps. For analogs, reactions may use benzofuran derivatives (e.g., 1-benzofuran-2-ylethylamine) with diethylamine precursors in dichloromethane or ethanol under reflux. Purification typically employs column chromatography or recrystallization . Key parameters include temperature control (20–80°C) and stoichiometric ratios to minimize side products.
Q. How is the structural characterization of this compound validated in academic research?
Researchers use nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm substituent positions and stereochemistry. Mass spectrometry (HRMS) verifies molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). X-ray crystallography may resolve complex stereochemistry in crystalline derivatives .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Based on structurally similar amines, follow GHS Category 1B/1C guidelines: use nitrile gloves, lab coats, and fume hoods. Store at 2–8°C in airtight containers to prevent oxidation. Immediate neutralization with dilute acetic acid is advised for spills .
Advanced Research Questions
Q. How can researchers optimize the reaction yield and purity for large-scale synthesis?
Advanced strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective reductions .
- Computational modeling : Density functional theory (DFT) to predict reaction pathways and transition states, minimizing byproducts .
- In-situ monitoring : HPLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Molecular docking : Predict binding affinity to targets like GPCRs or monoamine transporters using software (AutoDock Vina).
- Surface plasmon resonance (SPR) : Quantify real-time interactions with proteins (e.g., KD measurement).
- Metabolic profiling : LC-MS/MS to identify metabolites in hepatic microsomal assays .
Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values)?
- Replication : Validate assays across multiple cell lines (e.g., HEK293 vs. CHO).
- Orthogonal assays : Compare radioligand binding with functional cAMP assays.
- Batch analysis : Check for impurities (≥98% purity via HPLC) or stereochemical inconsistencies .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, or H₂O₂ to identify degradation products (LC-MS).
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .
Q. How can computational tools predict the compound’s reactivity with biomolecules or other reagents?
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction dynamics in enzyme active sites.
- Machine learning : Train models on PubChem data to predict solubility or toxicity profiles .
Q. What techniques resolve ambiguities in the compound’s interaction with cytochrome P450 enzymes?
- CYP inhibition assays : Fluorescent probes (e.g., Vivid® CYP450 kits) to measure competitive inhibition.
- Crystallography : Co-crystallize with CYP3A4 to map binding residues .
Q. How do researchers differentiate between enantiomers or diastereomers in pharmacological activity?
- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak®).
- Circular dichroism (CD) : Confirm enantiomeric excess and correlate with activity in in vivo models .
Q. Methodological Notes
- Contradiction resolution : Cross-validate spectral data (NMR, IR) with computational predictions to resolve structural ambiguities .
- Advanced purification : Simulated moving bed (SMB) chromatography for enantiomer separation in industrial-academic collaborations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
